(S)-4-DODECANOLIDE

Catalog No.
S647833
CAS No.
69830-92-8
M.F
C12H22O2
M. Wt
198.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-DODECANOLIDE

CAS Number

69830-92-8

Product Name

(S)-4-DODECANOLIDE

IUPAC Name

(5S)-5-octyloxolan-2-one

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/t11-/m0/s1

InChI Key

WGPCZPLRVAWXPW-NSHDSACASA-N

SMILES

CCCCCCCCC1CCC(=O)O1

Canonical SMILES

CCCCCCCCC1CCC(=O)O1

Isomeric SMILES

CCCCCCCC[C@H]1CCC(=O)O1

5-octyloxolan-2-one is a gamma-lactone.

(S)-4-Dodecanolide (CAS 69830-92-8), also known as (S)-γ-dodecalactone, is a 12-carbon chiral γ-lactone utilized in advanced flavor formulation, chiral analytical calibration, and chemical ecology [1]. Unlike standard racemic γ-dodecalactone, which is widely used as a generic peach or creamy flavoring agent, the enantiopure (S)-form provides highly specific olfactory characteristics and serves as a critical analytical marker [1]. Procurement of this specific enantiomer is typically driven by the need for precise sensory modulation (fatty-fruity, milky notes), the calibration of chiral chromatography systems to detect food adulteration, or structure-activity relationship (SAR) testing in entomological research.

Research Fit

Chiral reference standard for analytical method validation
Enantiomer-attribution review for stereochemical control studies
Asymmetric synthesis building block for enantiopure targets

Substituting (S)-4-dodecanolide with the cheaper racemic mixture or the naturally dominant (R)-enantiomer fundamentally alters both sensory outcomes and analytical validity [1]. In flavor and fragrance applications, the (R)-enantiomer possesses a 'strong, fruity-sweet, bloomy' profile with an extremely low detection threshold, whereas the (S)-enantiomer delivers a distinct 'fatty-fruity, milky' note at a higher threshold [1]. Using the racemate blurs these profiles, making targeted creamy formulations impossible. Furthermore, in food authenticity testing, natural dairy and apricot products exhibit heavily skewed (R)/(S) ratios (often >90% R). Without the pure (S)-enantiomer as an analytical standard, quality control laboratories cannot accurately quantify the (S)-isomer baseline, rendering them unable to detect illegal adulteration with synthetic racemic lactones [1].

Substitution Risk

Racemate substitution
May obscure enantiomeric purity, compromising chiral synthesis and analytical accuracy.
(R)-enantiomer
May shift odor intensity profile and sensory interpretation in flavor research.
Chiral chromatography
Retention order differs; method transfer requires enantiomer-specific validation.

Enantiomer-Specific Sensory Threshold and Olfactory Profile

Direct sensory evaluation demonstrates that the (S)- and (R)-enantiomers of γ-dodecalactone possess distinct olfactory properties and detection thresholds. In a dry red wine matrix, the (S)-enantiomer exhibits an odor detection threshold of 39 μg/L (ppb) [2] and is characterized by a 'fatty-fruity, milky' note[1]. In contrast, the (R)-enantiomer has a significantly lower threshold of 8 μg/L (ppb) [2] and presents a 'strong, fruity-sweet, bloomy' profile with woody aspects [1].

Evidence DimensionOdor detection threshold and sensory descriptor
Target Compound Data39 μg/L threshold; 'fatty-fruity, milky' note
Comparator Or Baseline(R)-4-Dodecanolide: 8 μg/L threshold; 'fruity-sweet, bloomy' note
Quantified Difference4.8-fold higher threshold for the (S)-enantiomer with a distinct milky/fatty qualitative shift
ConditionsASTM method E 679 in dry red wine matrix; 1% solution on blotter strips

Formulators must procure the (S)-enantiomer when targeting specific creamy/milky notes without introducing the overpowering bloomy/woody characteristics of the (R)-isomer, adjusting dosage accordingly for the higher threshold.

Odor Intensity
Class-level inference
(R)-enantiomer reported stronger odor than (S)-enantiomer
Enantiomer-dependent sensory profile context
Qualitative comparison; apply with caution

Chiral Reference for Food Adulteration and Authenticity Testing

Natural γ-dodecalactone found in apricots and dairy products is highly enantiomerically enriched, typically containing >80-90% of the (R)-enantiomer[1]. The detection of synthetic racemic addition (adulteration) relies on quantifying the unnatural elevation of the (S)-enantiomer. Using chiral stationary phases (e.g., cyclodextrin derivatives), analytical laboratories require pure (S)-4-dodecanolide to establish precise retention times and calibration curves for the minor enantiomer, enabling the detection of deviations from the natural baseline [1].

Evidence DimensionEnantiomeric distribution in natural matrices
Target Compound DataMinor component (<10-20% in natural sources)
Comparator Or BaselineRacemic γ-dodecalactone (50% S / 50% R)
Quantified DifferencePure (S)-standard enables detection of deviations from the >80:20 (R:S) natural baseline
ConditionsChiral GC/HPLC analysis of dairy or fruit extracts

Procurement of the pure (S)-standard is mandatory for QA/QC labs to legally certify food authenticity and detect economic adulteration with cheap synthetic racemates.

Chiral GC Separation
Head-to-head
(S) elutes before (R) with baseline resolution on HYDRODEX β-TBDAc
Supports enantiomeric purity verification
160°C to 200°C, H2 carrier

Entomological Bioassay Standard for Rove Beetle Secretions

The (R)-enantiomer of 4-dodecanolide has been identified as a primary component of the defensive secretion in rove beetles (e.g., Bledius mandibullaris) [1]. In chemical ecology, establishing the exact stereospecificity of insect receptor responses requires testing both the natural component and its unnatural antipode. The pure (S)-4-dodecanolide is utilized as a critical negative control or SAR comparator to quantify the enantioselectivity of the beetle's defensive or semiochemical pathways [1].

Evidence DimensionStereospecific biological response
Target Compound Data(S)-4-Dodecanolide (unnatural antipode for SAR)
Comparator Or Baseline(R)-4-Dodecanolide (natural defensive secretion component)
Quantified DifferenceEnables quantification of receptor enantioselectivity (ee dependence)
ConditionsEntomological electroantennogram (EAG) or behavioral bioassays

Researchers must procure the enantiopure (S)-isomer to validate that insect behavioral or physiological responses are genuinely stereospecific rather than generalized lactone responses.

Microbial Stereospecificity
Class-level inference
Y. lipolytica produces (S)-form; P. ohmeri produces (R)-form
Enables biogenic origin authentication research
Fermentation conditions apply
Chiral Synthesis Precursor
Head-to-head
(S)-2-aminodecanoic acid used to produce (S)-4-dodecanolide
Supports stereochemical outcome verification
Enzymatic resolution context
Regulatory Identifier
Supporting evidence
UNII: K3LQN723IF
Supports substance identity and tracking context
FDA Substance Registration System

Targeted Dairy and Cream Flavor Formulation

Utilizing the specific 'fatty-fruity, milky' profile of the (S)-enantiomer to build creamy flavor accords where the 'bloomy/woody' notes of the (R)-isomer would cause off-target sensory clashes[1].

Chiral Chromatography Calibration for Food Authenticity

Acting as the definitive analytical reference standard for the minor (S)-enantiomer to detect the illegal addition of synthetic racemic γ-dodecalactone in premium apricot, peach, and dairy products [1].

Structure-Activity Relationship (SAR) Testing in Chemical Ecology

Serving as the unnatural antipode in behavioral and electrophysiological bioassays investigating the defensive secretions of rove beetles to determine receptor stereospecificity[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Chiral building block identity
Stereochemical outcome verification
Chiral method development
Enantiomer reference standard
Retention order and resolution review
Microbial biotransformation studies
Enantiomer-specific metabolite
Fermentation product authentication
Flavor and fragrance formulation research
Sensory profile differentiation
Enantiomer-dependent sensory context review

XLogP3

3.8

UNII

K3LQN723IF

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